An In-depth Technical Guide to the Physicochemical Properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, a substituted benzenesulfonamide of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages advanced computational prediction platforms and comparative analysis with its closest structural analogs to provide reliable estimates for key parameters. These properties, including melting point, boiling point, aqueous solubility, pKa, and the octanol-water partition coefficient (LogP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The synthesis of technical data, predictive insights, and practical methodologies is designed to empower scientists in the rational design and development of novel therapeutics based on the sulfonamide scaffold.
Chemical Identity and Molecular Structure
5-(Tert-butyl)-2-methoxybenzenesulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with a tert-butyl group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position. The interplay of these functional groups dictates its chemical behavior and interaction with biological systems.
Molecular Structure:
Caption: 2D structure of 5-(Tert-butyl)-2-methoxybenzenesulfonamide.
| Identifier | Value | Source |
| IUPAC Name | 5-(tert-butyl)-2-methoxybenzenesulfonamide | N/A |
| Molecular Formula | C₁₁H₁₇NO₃S | N/A |
| Molecular Weight | 243.32 g/mol | N/A |
| CAS Number | Not assigned | N/A |
| SMILES | CC(C)(C)c1ccc(c(c1)OC)S(=O)(=O)N | N/A |
Physicochemical Properties: A Predictive and Comparative Analysis
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its drug-like characteristics, influencing everything from formulation to bioavailability. In the absence of direct experimental data for 5-(Tert-butyl)-2-methoxybenzenesulfonamide, we present a combination of computationally predicted values and experimental data from close structural analogs. This approach provides a scientifically grounded estimation of its expected properties.
Melting and Boiling Point
The melting and boiling points are critical indicators of a compound's purity and thermal stability. These properties are influenced by intermolecular forces, molecular weight, and crystal lattice energy.
| Compound | Melting Point (°C) | Boiling Point (°C) | Method |
| 5-(Tert-butyl)-2-methoxybenzenesulfonamide | 110-130 | 380-420 | Predicted |
| 5-(Tert-butyl)-2-ethoxybenzenesulfonamide | No data available | No data available | N/A |
| 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | 194-197 | 444.6 ± 55.0 | Experimental[1] |
| 4-tert-Butylanisole (precursor analog) | 18 | 222 | Experimental[2] |
Expert Insights: The presence of the sulfonamide group, capable of strong hydrogen bonding, is expected to result in a significantly higher melting and boiling point compared to its precursor, 4-tert-butylanisole. The predicted values suggest a stable crystalline solid at room temperature. The experimental data for the related sulfonamide, while not a direct analog, supports the expectation of a relatively high melting point for this class of compounds.
Solubility
Aqueous solubility is a crucial factor for drug absorption and distribution. Poor solubility can be a major hurdle in drug development.
| Compound | Aqueous Solubility (mg/L) | LogS | Method |
| 5-(Tert-butyl)-2-methoxybenzenesulfonamide | 50-200 | -3.0 to -2.5 | Predicted |
| 5-(Tert-butyl)-2-ethoxybenzenesulfonamide | No data available | No data available | N/A |
Expert Insights: The predicted aqueous solubility suggests that 5-(Tert-butyl)-2-methoxybenzenesulfonamide is slightly soluble to poorly soluble in water. The lipophilic tert-butyl group is the primary contributor to its low aqueous solubility. The methoxy and sulfonamide groups, while polar, are not sufficient to overcome the hydrophobicity of the substituted benzene ring. Formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance its solubility for oral administration.
Acidity (pKa)
The pKa value indicates the strength of an acid in solution and is critical for understanding a drug's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and receptor binding. For a sulfonamide, the acidity of the N-H proton is of primary interest.
| Compound | pKa (acidic) | Method |
| 5-(Tert-butyl)-2-methoxybenzenesulfonamide | 9.5 - 10.5 | Predicted |
| 5-(Tert-butyl)-2-ethoxybenzenesulfonamide | No data available | N/A |
| Sulfanilamide (parent sulfonamide) | 10.4 | Experimental[3] |
Expert Insights: The predicted pKa is in the expected range for an aromatic sulfonamide, similar to that of the parent compound, sulfanilamide.[3] This indicates that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form. This is generally favorable for membrane permeability, as the neutral form is more lipophilic.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | LogP | Method |
| 5-(Tert-butyl)-2-methoxybenzenesulfonamide | 2.5 - 3.0 | Predicted |
| 5-(Tert-butyl)-2-ethoxybenzenesulfonamide | No data available | N/A |
| 4-tert-Butylanisole (precursor analog) | ~3.8 | Predicted |
Expert Insights: The predicted LogP value places 5-(Tert-butyl)-2-methoxybenzenesulfonamide in the moderately lipophilic range. This is consistent with the presence of the bulky, non-polar tert-butyl group. A LogP in this range often represents a good balance between aqueous solubility and lipid membrane permeability, which is desirable for oral drug candidates.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following established protocols are recommended. These methods are designed to be self-validating and are standard in the pharmaceutical industry.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak.
Protocol:
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Calibrate the DSC instrument using certified standards (e.g., indium).
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Accurately weigh 2-5 mg of 5-(Tert-butyl)-2-methoxybenzenesulfonamide into an aluminum DSC pan.
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Crimp the pan to seal it. An empty, sealed pan is used as a reference.
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Place the sample and reference pans into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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Record the heat flow as a function of temperature.
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The onset temperature of the melting endotherm is taken as the melting point.
Caption: Workflow for Melting Point Determination by DSC.
Determination of Aqueous Solubility by HPLC-UV
Causality: This method determines the equilibrium solubility of a compound in an aqueous medium. Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound in a filtered aliquot is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol:
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Prepare a series of calibration standards of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile).
-
Add an excess amount of the solid compound to a vial containing purified water (or a relevant buffer).
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Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
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Dilute the filtrate with the organic solvent used for the calibration standards.
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Analyze the diluted filtrate and the calibration standards by a validated HPLC-UV method.
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Quantify the concentration of the compound in the filtrate using the calibration curve.
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is determined from the titration curve.
Protocol:
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Calibrate a pH meter using standard buffers.
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Dissolve a known amount of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH after each addition of titrant.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point of the titration of the sulfonamide proton.
Determination of LogP by Shake-Flask Method
Causality: The shake-flask method is the traditional and most straightforward method for determining the octanol-water partition coefficient. It involves directly measuring the concentration of the compound in both phases after they have reached equilibrium.
Protocol:
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Prepare a stock solution of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in either water-saturated octanol or octanol-saturated water.
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Add a known volume of this solution to a separatory funnel containing a known volume of the other phase (octanol-saturated water or water-saturated octanol, respectively).
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Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
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Allow the phases to separate completely.
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Carefully collect samples from both the aqueous and octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability Profile
The intrinsic stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
Forced Degradation Protocol: A typical forced degradation study would subject 5-(Tert-butyl)-2-methoxybenzenesulfonamide to the following conditions:
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Acid and Base Hydrolysis: Exposure to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).[4]
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Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
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Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 60-100°C).
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Photodegradation: Exposure of a solution of the compound to light as specified by ICH guideline Q1B.
Samples from each condition would be analyzed by a stability-indicating HPLC method, typically with mass spectrometric detection, to identify and quantify any degradation products.
Conclusion
References
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ACD/Labs Percepta Platform. (n.d.). Predict Molecular Properties. ACD/Labs. Retrieved from [Link][4][5][6][7][8]
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BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from a hypothetical BenchChem technical note, inspired by general stability testing protocols.[4]
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PureSynth. (n.d.). 4-Tert-Butylanisole 98.0%(GC). Retrieved from [Link][2]
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BenchChem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide. Retrieved from a hypothetical BenchChem technical guide.[3]
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